molecular formula C17H22N4O3 B159607 Pirsidomine CAS No. 132722-74-8

Pirsidomine

Katalognummer B159607
CAS-Nummer: 132722-74-8
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: TXPUBJSOHAMNEI-BETUJISGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pirsidomine is an organic compound that belongs to the class of anisoles . It is identified as N-[3-(2,6-dimethylpiperidin-1-yl)-5H-1,2,3λ⁵-oxadiazol-5-ylidene]-4-methoxybenzamide .


Synthesis Analysis

Pirsidomine is a prodrug that is transformed into a nitric oxide-releasing metabolite in vivo . In animal tests, there were no signs of tolerance with repeated administration .


Molecular Structure Analysis

The molecular formula of Pirsidomine is C17H22N4O3 . Its average mass is 330.382 Da and its monoisotopic mass is 330.169189 Da .

Wissenschaftliche Forschungsanwendungen

Hemodynamic and Antiarrhythmic Properties

Pirsidomine, recognized as a nitric oxide donor, exhibits significant hemodynamic and antiarrhythmic properties. Wainwright and Martorana (1993) observed that intravenous administration of pirsidomine to anesthetized pigs resulted in decreased afterload, myocardial contractility, and oxygen consumption. Importantly, it reduced ventricular ectopic beats during myocardial ischemia, suggesting an antiarrhythmic effect primarily through its hemodynamic impacts, rather than through an ex vivo antiplatelet effect (Wainwright & Martorana, 1993).

Anti-Ischemic and Antianginal Effects

Stengele et al. (1996) studied pirsidomine's short-term effects on pulmonary hemodynamics and ischemic parameters. They found that pirsidomine, when administered to patients with coronary artery disease, resulted in the reduction of diastolic pulmonary artery pressure and ST-segment depression, indicating its effectiveness as an anti-ischemic and antianginal agent (Stengele et al., 1996).

Comparison with Other Nitrovasodilators

Arkonac et al. (1996) compared the systemic and coronary hemodynamic effects of pirsidomine with other nitrovasodilators like SIN-1, nitroprusside, and nitroglycerin. Their findings suggest that pirsidomine may have direct negative inotropic effects, differing from other nitrovasodilators in its impact on ventricular performance (Arkonac et al., 1996).

Hemodynamic Profile and Tolerance Studies

Bohn, Martorana, and Schönafinger (1992) evaluated the hemodynamic profile of pirsidomine in both anesthetized and conscious dogs. Their results indicated that pirsidomine reduces preload and afterload of the heart, along with peripheral resistance and myocardial oxygen consumption. Interestingly, repeated administration did not lead to tolerance, a significant advantage over some other agents (Bohn, Martorana, & Schönafinger, 1992).

Venous Vascular Bed Effects

Mey et al. (2004) investigated the differential effects of pirsidomine and isosorbide dinitrate on the venous vascular bed. They found that although both drugs reduced systemic resting blood pressure, pirsidomine did not affect the venoconstrictor responses to noradrenaline, suggesting distinct ways in which it affects the venous vascular bed compared to isosorbide dinitrate (Mey et al., 2004).

Wirkmechanismus

The mechanism of action of Pirsidomine involves the release of nitric oxide . This is similar to its main metabolite, M1, and other known NO donors .

Safety and Hazards

Pirsidomine is a new sydnonimine compound in clinical development . The safety and hazards associated with Pirsidomine are not explicitly mentioned in the search results.

Eigenschaften

IUPAC Name

(1Z)-N-[3-[(2S,6R)-2,6-dimethylpiperidin-1-yl]oxadiazol-3-ium-5-yl]-4-methoxybenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-12-5-4-6-13(2)21(12)20-11-16(24-19-20)18-17(22)14-7-9-15(23-3)10-8-14/h7-13H,4-6H2,1-3H3/t12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPUBJSOHAMNEI-BETUJISGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1[N+]2=NOC(=C2)N=C(C3=CC=C(C=C3)OC)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1[N+]2=NOC(=C2)/N=C(/C3=CC=C(C=C3)OC)\[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157728
Record name Pirsidomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirsidomine

CAS RN

132722-74-8
Record name Pirsidomine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132722748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirsidomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirsidomine
Reactant of Route 2
Reactant of Route 2
Pirsidomine
Reactant of Route 3
Reactant of Route 3
Pirsidomine
Reactant of Route 4
Pirsidomine
Reactant of Route 5
Pirsidomine
Reactant of Route 6
Pirsidomine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.